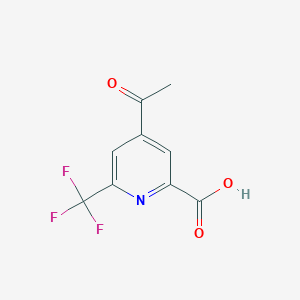

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

描述

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 6, an acetyl (-COCH₃) group at position 4, and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetyl group may influence electronic properties and binding interactions in biological systems . This compound likely serves as a key intermediate in synthesizing receptor ligands or bioactive molecules, analogous to derivatives like FAUC 329 (a dopamine D3 receptor ligand) .

属性

分子式 |

C9H6F3NO3 |

|---|---|

分子量 |

233.14 g/mol |

IUPAC 名称 |

4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H6F3NO3/c1-4(14)5-2-6(8(15)16)13-7(3-5)9(10,11)12/h2-3H,1H3,(H,15,16) |

InChI 键 |

GGBYCDMXXYWCEY-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O |

产品来源 |

United States |

准备方法

Cyclocondensation and Functional Group Transformations

The introduction of the carboxylic acid group at the 2-position and the acetyl group at the 4-position is typically achieved through cyclocondensation reactions starting from trifluoromethylated ketoesters or enones. Common trifluoromethyl-containing building blocks include:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

These intermediates undergo cyclization with appropriate amine or enamine precursors to form substituted pyridones, which can be further oxidized or hydrolyzed to yield the target carboxylic acid.

Improved Synthetic Route Avoiding Hazardous Intermediates

A patented method (EP2821398A1) describes an improved process for synthesizing 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which can be adapted for this compound. This method avoids the use of highly flammable and mutagenic vinyl ethers and unstable trifluoroacetylated intermediates, reducing hazards and improving scalability.

Key features of this method include:

- Starting from 4,4,4-trifluoro-3-aminobutanoates

- Formation of enamines and dihydropyridinones as intermediates

- Fewer synthetic steps, lowering overall cost and complexity

This approach provides a more stable and safer synthetic route compared to older methods that relied on ethylvinylether and trifluoroacetylated enamine intermediates.

Summary of Synthetic Route Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of methylpyridine precursor | Vapor-phase reactor with catalyst bed | Selective chlorination at methyl group |

| 2 | Fluorination to introduce trifluoromethyl group | Catalyst fluidized-bed phase | Produces trifluoromethylpyridine derivatives |

| 3 | Cyclocondensation with trifluoromethyl ketoesters | Ethyl 2,2,2-trifluoroacetate, enamine | Forms pyridone intermediates |

| 4 | Functionalization to introduce acetyl and carboxyl groups | Oxidation/hydrolysis steps | Yields this compound |

| 5 | Purification and isolation | Standard organic purification techniques | Ensures high purity and yield |

化学反应分析

Types of Reactions

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as alcohols, ketones, and substituted pyridines .

科学研究应用

4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including herbicidal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

相似化合物的比较

Key Observations:

- Substituent Effects: The acetyl group in the target compound may reduce basicity compared to amino-substituted analogs (e.g., 3-amino-thieno derivatives) . Conversely, cyano or bromo substituents enhance reactivity for further functionalization .

- Solubility: The trifluoromethyl group generally decreases aqueous solubility, but the carboxylic acid moiety improves solubility in basic conditions. Esters (e.g., ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate) exhibit lower polarity .

- Thermal Stability: Thieno-fused derivatives show higher melting points (~159°C) due to rigid aromatic systems, whereas non-fused pyridines may have lower thermal stability .

生物活性

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, which are essential for its application in drug development.

The compound's structural characteristics contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C8H6F3N1O2 |

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways critical for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways and the modulation of signaling cascades such as p38 MAPK . The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of its therapeutic profile.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anticancer Mechanism Investigation :

- Binding Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。